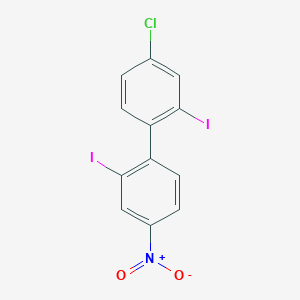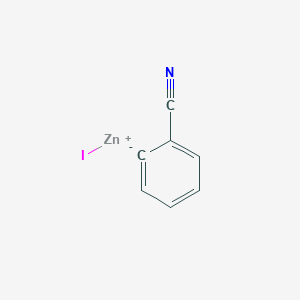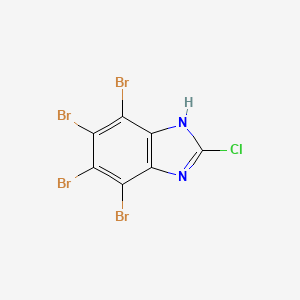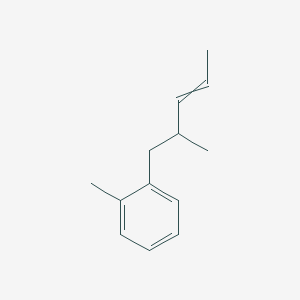
O-(Ethoxymethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Ethoxymethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates.
Industrial Production Methods: Industrial production methods for O-(ethoxymethyl)hydroxylamine often involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(Ethoxymethyl)hydroxylamine can undergo oxidation reactions to form various oxime derivatives.
Reduction: The compound can also be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where the ethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Hydroxylamines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(Ethoxymethyl)hydroxylamine is used as a reagent in organic synthesis. It is particularly useful in the formation of oxime derivatives, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms. It can inhibit certain enzymes by forming stable adducts with their active sites .
Medicine: It can be used to modify the structure of existing drugs to improve their efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It can act as a stabilizer and modifier, enhancing the properties of the final product .
Wirkmechanismus
Molecular Targets and Pathways: O-(Ethoxymethyl)hydroxylamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Methoxyamine: Similar to O-(ethoxymethyl)hydroxylamine but with a methoxy group instead of an ethoxymethyl group.
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative with different reactivity and applications.
O-(Diphenylphosphinyl)hydroxylamine: Used as an electrophilic aminating agent.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the ethoxymethyl group. This group imparts distinct chemical properties, making the compound suitable for specialized applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
162405-10-9 |
|---|---|
Molekularformel |
C3H9NO2 |
Molekulargewicht |
91.11 g/mol |
IUPAC-Name |
O-(ethoxymethyl)hydroxylamine |
InChI |
InChI=1S/C3H9NO2/c1-2-5-3-6-4/h2-4H2,1H3 |
InChI-Schlüssel |
HBHVSARXOQDSIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
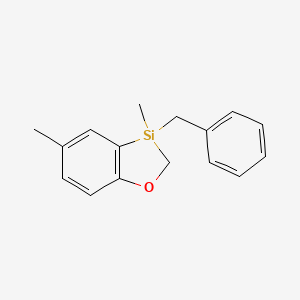
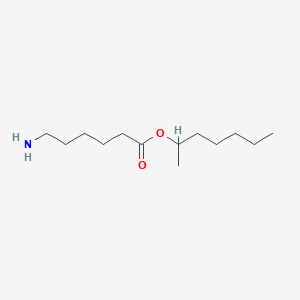
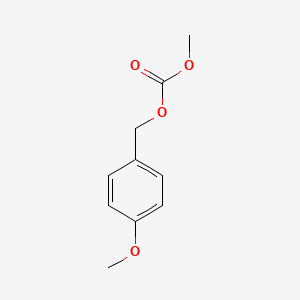
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)



![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
